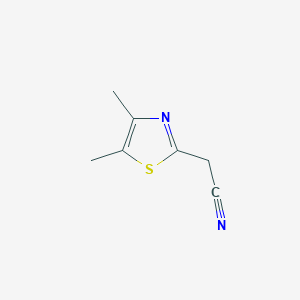

![molecular formula C18H25N3O6 B1421072 Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate CAS No. 1221791-90-7](/img/structure/B1421072.png)

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate

Übersicht

Beschreibung

The compound seems to be a derivative of the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Molecular Structure Analysis

The molecular structure of a related compound, “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, was analyzed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a related compound, “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, include reduction and inversion .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, were analyzed using 1H-NMR and 13C-NMR .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- Synthesis of Amino Acid Derivatives : This compound has been used as an intermediate in the synthesis of complex molecules like amino acids. Marin et al. (2002) demonstrated its utility as a precursor in synthesizing (2S,5R)-5-hydroxylysine, an amino acid unique to collagen, using a hydroxylation approach on related piperidine derivatives (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Reactions and Combinations

- Formation of 1-Arylimidazoles : Dell'erba et al. (1997) explored the reactions of arylazosulfones with the compound's derivatives, leading to the formation of 1-arylimidazoles, important in various chemical syntheses (Dell'erba, Novi, Petrillo, & Tavani, 1997).

Therapeutic Research

- Potential in mRNA Cleaving Agents : Zhang et al. (2005) studied compounds incorporating this chemical as potential cleaving agents of mRNA 5′-cap structure, indicating its potential in therapeutic applications, particularly in gene expression regulation (Zhang, Mikkola, & Lönnberg, 2005).

Material Science

- Polymer Synthesis : Yang and Hsiao (2004) utilized a derivative of this compound in the synthesis of fluorinated polyimides, showing the compound’s relevance in advanced materials science, particularly in creating polymers with specific properties (Yang & Hsiao, 2004).

Supramolecular Chemistry

- Gel Formation and Properties : Sahoo et al. (2012) synthesized simple organic salts derived from this compound, leading to low molecular weight gelators with remarkable load-bearing, moldable, and self-healing properties. This indicates its potential in the field of supramolecular chemistry and material engineering (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as chiral β-hydroxy acids, are known to be necessary intermediates in organic synthesis . They are typically present in lipids and super molecules that contain depsipeptides . These are among the oleophilic elements of lipopoly-saccharides within the cells .

Mode of Action

It’s worth noting that similar compounds have been synthesized using reduction and inversion methods . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Biochemical Pathways

The compound may affect the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides . These biochemical pathways are crucial for the functioning of various biological systems. For instance, depsipeptides have been found to exhibit cytotoxic anti-meiotic activity .

Pharmacokinetics

The solubility of the compound in different solvents, which can impact its bioavailability, has been discussed .

Result of Action

Similar compounds have been found to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Action Environment

The synthesis process of similar compounds has been found to be influenced by temperature .

Eigenschaften

IUPAC Name |

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)19-12-6-5-9-20(11-12)15-8-7-13(21(24)25)10-14(15)16(22)26-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZGZCAGOSAFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677775 | |

| Record name | Methyl 2-{3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate | |

CAS RN |

1221791-90-7 | |

| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-{3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)

![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)

![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)